Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Description
Properties
IUPAC Name |
N-methyl-2-(1-pyridin-4-ylpiperidin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-14-7-2-12-5-10-16(11-6-12)13-3-8-15-9-4-13/h3-4,8-9,12,14H,2,5-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTZZZSSHMENHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCN(CC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, also known as N-methyl-2-(1-pyridin-4-ylpiperidin-4-yl)ethanamine, is a chemical compound with the molecular formula . This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Structural Information
- Molecular Formula :
- SMILES : CNCCC1CCN(CC1)C2=CC=NC=C2
- InChI : InChI=1S/C13H21N3/c1-14-7-2-12-5-10-16(11-6-12)13-3-8-15-9-4-13/h3-4,8-9,12,14H,2,5-7,10-11H2,1H3
- Molecular Weight : 219.33 g/mol
Anthelmintic Activity
Recent studies have explored the anthelmintic properties of various compounds, including those structurally similar to this compound. In a screening of 181 compounds for their ability to kill nematodes (specifically Caenorhabditis elegans), several compounds demonstrated significant efficacy. Although this compound was not specifically highlighted in the study, the structural characteristics suggest it could exhibit similar activity due to its piperidine and pyridine moieties .
Antimycobacterial Activity
Another research initiative investigated a library of compounds for their ability to inhibit Mycobacterium tuberculosis. Compounds were screened for minimum inhibitory concentration (MIC), with some showing MIC values less than 20 µM. The study identified distinct chemotypes that could be explored further for their biological activities. While this compound was not directly tested, its structural analogs showed promise in this area .
Table 1: Summary of Biological Activity Studies
Scientific Research Applications
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, also known as N-methyl-2-(1-pyridin-4-ylpiperidin-4-yl)ethanamine, is a compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its structural characteristics, potential therapeutic uses, and relevant case studies.
Medicinal Chemistry
This compound shows promise as a lead compound in drug discovery due to its structural features that allow for interaction with various biological targets. It is particularly of interest in the development of drugs aimed at treating neurological disorders.
Case Study: Neuropharmacological Potential
Research has indicated that compounds with similar structures can act as effective modulators of neurotransmitter systems. For instance, derivatives of piperidine have been explored for their effects on dopamine and serotonin receptors, which are crucial for addressing conditions such as depression and schizophrenia .
Anticancer Research
Recent studies have begun to investigate the potential anticancer properties of compounds related to this compound. The ability to inhibit cell proliferation in cancer cell lines has been observed with structurally similar compounds.
Case Study: Inhibition of Tumor Growth
In vitro studies have demonstrated that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These findings suggest that this compound could be further explored for its anticancer potential .
Drug Development
The compound's unique structure may contribute to its pharmacokinetic properties, making it a candidate for further development into therapeutic agents. Its ability to cross the blood-brain barrier is particularly valuable for central nervous system-targeting drugs.
Case Study: CNS Activity
Preliminary pharmacological evaluations have shown that similar compounds can exhibit significant central nervous system activity, potentially leading to new treatments for neurodegenerative diseases .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its combination of:
- A piperidine ring (six-membered saturated nitrogen heterocycle).
- A pyridin-4-yl group (aromatic nitrogen heterocycle) attached to the piperidine’s nitrogen.
- An ethylamine side chain with N-methylation at the terminal position.
Comparison Table of Structural Analogs
Detailed Analysis of Analog Properties
(a) 1-Benzyl-N-methylpiperidin-4-amine
- Structural Similarity : Shares the N-methylpiperidine core.
- Key Difference : The pyridin-4-yl group in the target compound is replaced by a benzyl group. This substitution likely alters electronic properties (e.g., reduced basicity due to benzyl’s electron-withdrawing nature compared to pyridine’s π-deficient system).
- Pharmacological Implications : Benzyl groups are common in CNS-targeting agents, whereas pyridine moieties may enhance solubility or metal-binding capacity.
(b) N-Methyl-2-(pyridin-4-yl)ethan-1-amine
- Structural Similarity : Contains the N-methyl ethylamine side chain and pyridin-4-yl group.
- Key Difference : Absence of the piperidine ring reduces steric bulk and may increase conformational flexibility.
- Functional Impact : The lack of a piperidine ring could diminish binding affinity to targets requiring a rigid scaffold (e.g., GPCRs or enzymes with deep binding pockets).
(c) 1-Methylpiperidine-4-methylamine
- Structural Similarity : Features a methyl-substituted piperidine with a terminal methylamine.
- Key Difference: No aromatic substituents, resulting in lower molecular complexity.
- Applications : Such simpler analogs are often used as building blocks in combinatorial chemistry or as intermediates for further functionalization.
(d) [1-(2-Aminoethyl)-piperidin-4-yl]-benzyl-methyl-amine
- Structural Similarity : Incorporates a piperidine ring with an ethylamine side chain and N-methylation.
- Key Difference : The benzyl group replaces pyridine, and the ethylamine is part of the piperidine substituent rather than the side chain. This may influence spatial orientation in target binding.
Potential Pharmacological and Physicochemical Properties
- Solubility : The pyridine moiety may enhance aqueous solubility compared to purely aliphatic analogs.
- Bioavailability : The piperidine ring and N-methylation could improve metabolic stability by reducing oxidative deamination.
- Target Affinity : The dual heterocyclic system may favor interactions with receptors requiring aromatic stacking (e.g., serotonin or dopamine receptors).
Preparation Methods
Piperidine Functionalization and Pyridine Coupling
The piperidine ring is functionalized at the 4-position with a pyridin-4-yl substituent. This is typically achieved by nucleophilic substitution or cross-coupling reactions involving 4-halopyridine derivatives and piperidine intermediates.
For example, a method analogous to those used in related pyridinyl-piperidine compounds involves reacting 4-chloropyridine or 4-bromopyridine with a 4-substituted piperidine under palladium-catalyzed coupling conditions or nucleophilic aromatic substitution under basic conditions.
Introduction of the Ethylamine Side Chain
The ethylamine moiety attached to the piperidine nitrogen can be introduced via alkylation reactions using haloethylamines or by reductive amination of the corresponding aldehyde or ketone intermediates.
A common approach is the reaction of 1-(pyridin-4-yl)piperidin-4-yl derivatives with methylamine or methylating agents to install the methylated ethylamine group.
Methylation of the Amine
The secondary amine is methylated using reagents such as methyl iodide or formaldehyde with reducing agents (Eschweiler–Clarke methylation) to yield the tertiary amine.
Transfer hydrogenation methods using formaldehyde and palladium catalysts under mild heating can also be employed for selective methylation of piperidine derivatives.
Reaction Conditions and Purification
Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane are preferred to enhance nucleophilicity and solubility of reactants.
Temperature: Controlled temperatures between 0°C to 60°C are used depending on the step to optimize reaction rates and minimize side reactions.
Catalysts: Palladium on charcoal or platinum catalysts are used in transfer hydrogenation steps for methylation.
Workup: After reaction completion, the mixture is typically neutralized with sodium hydroxide, extracted with organic solvents like ethyl acetate or chloroform, washed with water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (>95%).
Industrial Scale Considerations
Industrial synthesis focuses on scalability, purity, and cost-effectiveness. Large-scale reactors with precise temperature and atmosphere control are used.
Salt formation, particularly dihydrochloride salts, is preferred for improved stability, solubility, and handling.
Use of Grignard reagents at ambient temperature avoids cryogenic conditions, favoring industrial applicability.
Comparative Yield Data from Analogous Compounds
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Piperidine-pyridine coupling | 4-halopyridine + piperidine derivative, Pd catalyst, DMF, 40-60°C | Formation of 4-(pyridin-4-yl)piperidine |
| 2 | Alkylation or reductive amination | Haloethylamine or aldehyde + methylamine, reducing agent | Introduction of ethylamine side chain |
| 3 | Methylation | Formaldehyde + Pd/C catalyst, heat (90-95°C), transfer hydrogenation | Selective methylation of amine |
| 4 | Salt formation | HCl addition | Formation of dihydrochloride salt for stability |
Research Findings and Notes
The use of transfer hydrogenation for methylation offers advantages over classical methylation with methyl iodide, including milder conditions and fewer side products.
The formation of the dihydrochloride salt enhances solubility and thermal stability, which is critical for pharmaceutical applications.
Purification and isolation steps involving solvent extraction and drying over magnesium sulfate are standard to obtain analytically pure product.
While direct literature on this exact compound's synthesis is limited, methodologies from closely related pyridinyl-piperidine amines provide a robust framework for preparation.
Q & A
Q. What are the optimized synthetic routes for Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves alkylation of a piperidine precursor with a pyridinyl-containing reagent. For example, alkylation of N-substituted piperidin-4-amine derivatives with ethyl halides under basic conditions (e.g., NaH or K₂CO₃ in ethanol/acetonitrile) is a common approach . Optimization requires controlling stoichiometry, solvent polarity, and reaction time. Purification via recrystallization or chromatography (e.g., silica gel with ethanol/dichloromethane) is critical to achieve >95% purity. Yields vary from 60–85% depending on substituent steric effects .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry. For instance, the ethyl linker between piperidine and pyridine rings shows distinct proton splitting patterns (δ ~2.5–3.5 ppm) in ¹H NMR . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected vs. observed within 1 ppm error) . X-ray crystallography may resolve conformational details in solid-state studies .
Q. What are the primary biological targets or mechanisms associated with this compound?
Piperidine-pyridine hybrids often target central nervous system (CNS) receptors (e.g., σ, NMDA) or enzymes like phosphodiesterases (PDEs). This compound’s tertiary amine and aromatic groups suggest interactions with G protein-coupled receptors (GPCRs) or ion channels. Preliminary assays in peripheral blood mononuclear cells (PBMCs) could assess anti-inflammatory activity via TNF-α inhibition, similar to PDE4 inhibitors .
Q. What solvent systems are recommended for handling this compound in vitro?
The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Aqueous solubility is pH-dependent due to the basic piperidine nitrogen (pKa ~9–10). For cell-based assays, stock solutions in DMSO (≤0.1% v/v) are preferred to avoid cytotoxicity .
Q. How does the pyridinyl group influence the compound’s pharmacokinetic properties?
The pyridine ring enhances metabolic stability by reducing CYP450-mediated oxidation compared to phenyl analogs. However, it may limit blood-brain barrier (BBB) penetration due to increased polarity. LogP calculations (e.g., ~2.1 via PubChem) suggest moderate lipophilicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?
SAR studies should focus on:
- Piperidine substitutions : Replacing the methyl group with bulkier alkyl chains (e.g., isopropyl) may enhance receptor binding specificity .
- Pyridine modifications : Introducing electron-withdrawing groups (e.g., fluoro at C3) can modulate electron density and π-π stacking interactions .
- Linker flexibility : Shortening the ethyl linker to a methyl group could reduce conformational entropy, improving affinity . Computational docking (e.g., AutoDock Vina) against homology models of target proteins (e.g., σ-1 receptor) can prioritize synthetic targets .
Q. What experimental strategies resolve contradictions between in vitro binding affinity and in vivo efficacy?
Discrepancies may arise from off-target effects, poor bioavailability, or metabolite interference. Strategies include:
Q. How can researchers validate the compound’s therapeutic index (TI) in preclinical models?
TI is calculated as the ratio of emetogenicity (pica D₅₀ in rats) to anti-inflammatory efficacy (neutrophilia D₅₀). For example, EPPA-1, a PDE4 inhibitor, showed a TI of 578, compared to rolipram’s TI of 0.15, by correlating LPS-induced pulmonary inflammation with kaolin consumption . Apply similar dual-endpoint assays for this compound.
Q. What analytical methods quantify trace impurities in bulk synthesis batches?
High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) and a C18 column resolves impurities. Limit of quantitation (LOQ) ≤0.1% is achievable. For chiral purity, use chiral stationary phases (e.g., Chiralpak AD-H) .
Q. How do molecular dynamics (MD) simulations predict binding stability with target receptors?
MD simulations (e.g., GROMACS) over 100 ns trajectories reveal hydrogen bonding (e.g., pyridine N with Asp126 in σ-1 receptor) and hydrophobic interactions (piperidine with Leu175). Free energy calculations (MM-PBSA) quantify binding affinities (ΔG ~-8.2 kcal/mol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
